N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide
Description
N-[4-(4-Pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide is a hydrazinecarboxamide derivative characterized by a 4-pentylcyclohexyl-substituted phenyl core linked to a hydrazinecarboxamide (-NH-NH-C(O)-NH₂) moiety. This compound combines the rigidity of the cyclohexyl group with the hydrogen-bonding capacity of the hydrazinecarboxamide functional group, making it structurally distinct among carboxamide derivatives.
Properties
IUPAC Name |
1-amino-3-[4-(4-pentylcyclohexyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)20-18(22)21-19/h10-15H,2-9,19H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFVJIFFXFPVIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101217136 | |
| Record name | N-[4-(4-Pentylcyclohexyl)phenyl]hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101217136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685108-58-1 | |
| Record name | N-[4-(4-Pentylcyclohexyl)phenyl]hydrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685108-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(4-Pentylcyclohexyl)phenyl]hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101217136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide typically involves the reaction of 4-(4-pentylcyclohexyl)benzoyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The resulting product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The hydrazinecarboxamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Chemical Research
N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution : The hydrazine moiety can be substituted with different functional groups, facilitating the synthesis of more complex organic molecules.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to form ketones or carboxylic acids and reduction to yield alcohols or amines.
Biological Applications
The compound has been investigated for its potential as a ligand in receptor binding studies. Its ability to interact with biological targets makes it suitable for research in pharmacology and biochemistry:
- Receptor Binding Studies : It may act as an antagonist or agonist at specific receptors, influencing various physiological processes.
- Therapeutic Potential : Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for drug development .
Agricultural Applications
Recent research has explored the use of this compound in agricultural settings. It has been evaluated for its efficacy against invertebrate pests:
Mechanism of Action
The mechanism of action of N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s uniqueness lies in its 4-pentylcyclohexylphenyl backbone. Below is a comparative analysis with key analogues:
Key Observations :
- Hydrogen Bonding : Unlike ethylidene-containing analogues (), the target compound lacks conjugated double bonds but retains hydrogen-bonding capacity via the hydrazinecarboxamide group.
- Steric Effects: The bulky cyclohexyl group may reduce rotational freedom compared to smaller substituents like acetamido (4a) or cyanomethyl (), influencing binding to biological targets.
Biological Activity
N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide, with the CAS number 685108-58-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a hydrazinecarboxamide moiety attached to a phenyl group that is further substituted by a pentylcyclohexyl group. The molecular formula is , and its IUPAC name is this compound.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 290.42 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer therapy and enzyme inhibition.
The compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in tumor progression.
- Cellular Pathway Modulation : The compound potentially modulates signaling pathways that are critical for cell survival and proliferation.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cells treated with this compound, suggesting its potential as a therapeutic agent against breast cancer .
- Neuroprotective Effects : Another research effort highlighted its neuroprotective properties, indicating that it could mitigate oxidative stress in neuronal cells. This effect was attributed to the compound's ability to scavenge free radicals and enhance cellular antioxidant defenses .
- Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects. In animal models, it showed a reduction in inflammation markers, suggesting potential applications in treating inflammatory diseases .
Table 2: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic methodologies for N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide, and how can purity be validated?
Methodological Answer: Synthesis typically involves multi-step organic reactions:
Coupling Reactions : React 4-(4-pentylcyclohexyl)aniline with a hydrazinecarboxamide precursor (e.g., carbonyl hydrazine derivatives) under reflux in anhydrous conditions.
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol.
Characterization : Validate purity via:
Q. How can researchers design initial biological screening assays for this compound?
Methodological Answer: Prioritize the following assays:
- Enzyme Inhibition : Test against targets like cyclooxygenase (COX) or acetylcholinesterase (AChE) using spectrophotometric methods (e.g., Ellman’s assay for AChE) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors (e.g., estrogen receptor) .
- Data Interpretation : Compare results with structurally analogous compounds (e.g., N-(4-chlorophenyl)piperazine-1-carboxamide derivatives) to identify structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved?
Methodological Answer: Contradictions may arise from assay conditions or impurity interference. Address this by:
Reproducibility Tests : Replicate assays in triplicate across independent labs.
Analytical Validation : Re-analyze compound purity via LC-MS to rule out degradation products .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and compare with experimental IC₅₀ values .
Metabolic Stability : Assess hepatic microsomal stability to determine if metabolites contribute to activity .
Q. What advanced techniques confirm the compound’s three-dimensional structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (solvent: DCM/hexane). Analyze using a Bruker D8 Venture diffractor. Key parameters:
- R Factor : Aim for <0.05 (e.g., R = 0.061 in related carboxamide structures) .
- Hydrogen Bonding : Map interactions (e.g., N–H⋯O bonds) to confirm stability .
- DFT Calculations : Optimize geometry using Gaussian 16 at the B3LYP/6-311++G(d,p) level to compare experimental vs. theoretical bond lengths .
Q. How can synthetic yields be optimized for large-scale research applications?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for coupling steps to reduce side products.
- Solvent Optimization : Use DMF or THF for higher solubility of intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
- Scale-Up Protocols : Implement flow chemistry for continuous production, monitoring via in-line FT-IR .
Q. What strategies address low solubility in pharmacological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PBS (≤1% DMSO) or β-cyclodextrin inclusion complexes.
- Salt Formation : Synthesize hydrochloride salts (e.g., N-(4-chlorophenyl)piperazine-1-carboxamide HCl) to enhance aqueous solubility .
- Nanoformulation : Prepare liposomal encapsulations (70–100 nm size) using thin-film hydration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
